Chemical Purity and Synthesis Validation: 99.62% Purity Confirmed by Multi-Step Synthesis
The chemical purity of Crizotinib-d9 (hydrochloride) is established at 99.62% via a validated 14-step synthetic route [1]. This purity specification ensures minimal interference from unlabeled crizotinib or other impurities that could bias quantitative LC-MS/MS measurements. In contrast, the chemical purity of lower-deuterated analogs (e.g., d5) is typically reported as >98% without a specific validated value, introducing uncertainty in the degree of impurity-related measurement error .
| Evidence Dimension | Chemical Purity |
|---|---|
| Target Compound Data | 99.62% (validated synthetic batch) [1] |
| Comparator Or Baseline | Crizotinib-d5: >98% (vendor specification) |
| Quantified Difference | ≥1.62 percentage points higher |
| Conditions | Analytical chemistry: HPLC purity assessment of synthesized compound |
Why This Matters
Higher and rigorously validated chemical purity directly reduces the risk of systematic bias in quantitative bioanalysis, which is critical for achieving FDA/EMA-compliant method validation.
- [1] Ao W, et al. Synthesis of deuterium-labeled crizotinib, a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). J Labelled Comp Radiopharm. 2018;61(14):1036-1042. View Source
